molecular formula C12H11BrO3 B14054214 (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid

(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid

Cat. No.: B14054214
M. Wt: 283.12 g/mol
InChI Key: HZEHHOJRAPWMSQ-UHFFFAOYSA-N
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Description

(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid is an organic compound that features a bromine atom, a phenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid typically involves the reaction of 3-bromoacetophenone with an appropriate aldehyde under basic conditions to form the corresponding chalcone. This chalcone is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the desired acrylic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or the double bond to single bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thioethers.

Scientific Research Applications

(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoacetophenone: A precursor in the synthesis of (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid.

    Phenylacrylic acid: Lacks the bromine atom and the oxopropyl group, making it less reactive.

    3-Bromo-2-oxopropyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the oxopropyl group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

3-[3-(3-bromo-2-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11BrO3/c13-8-11(14)7-10-3-1-2-9(6-10)4-5-12(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

HZEHHOJRAPWMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=CC(=O)O)CC(=O)CBr

Origin of Product

United States

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